molecular formula C7H14ClNO B2704264 7-Methoxy-5-azaspiro[2.4]heptane hydrochloride CAS No. 2172021-15-5

7-Methoxy-5-azaspiro[2.4]heptane hydrochloride

Cat. No.: B2704264
CAS No.: 2172021-15-5
M. Wt: 163.65
InChI Key: OSZCTGBFBXJAQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-5-azaspiro[2.4]heptane hydrochloride (CID 16738289) is a bicyclic amine derivative with a unique spirocyclic architecture. Its molecular formula is C₇H₁₃NO·HCl, featuring a methoxy (-OCH₃) substituent at the 7-position of the 5-azaspiro[2.4]heptane core . Key structural and physicochemical properties include:

  • SMILES: COC1CNCC12CC2
  • InChIKey: JCOXLNNECBLFQE-UHFFFAOYSA-N
  • Predicted Collision Cross-Section (CCS): Ranges from 130.4 Ų ([M+H]⁺) to 141.7 Ų ([M+Na]⁺), indicating moderate polarity and size .

Properties

IUPAC Name

7-methoxy-5-azaspiro[2.4]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-9-6-4-8-5-7(6)2-3-7;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZCTGBFBXJAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCC12CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172021-15-5
Record name 7-methoxy-5-azaspiro[2.4]heptane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 7-Methoxy-5-azaspiro[2.4]heptane hydrochloride typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process that includes the formation of the spirocyclic core, followed by the introduction of the methoxy group and the azaspiro moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

    Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors.

Chemical Reactions Analysis

Structural and Electronic Features Governing Reactivity

The compound’s spiro[2.4]heptane core consists of a cyclopropane ring fused to a five-membered azacycle, with a methoxy group at position 7. Key features include:

  • Spirocyclic Strain : The cyclopropane ring introduces angular strain, increasing susceptibility to ring-opening reactions[^9][^10].

  • Protonated Amine : The nitrogen in the azacycle exists as a hydrochloride salt, limiting nucleophilicity unless deprotonated[^7].

  • Methoxy Group : Acts as an electron-donating substituent, influencing electronic distribution and reaction pathways[^3][^6].

2.1. Nucleophilic Substitution at the Amine Site

Under basic conditions, the hydrochloride salt can be deprotonated to free the secondary amine, enabling nucleophilic substitution. Examples include:

  • Alkylation : Reaction with alkyl halides to form N-alkyl derivatives[^7][^9].

  • Acylation : Formation of amides via reaction with acyl chlorides or anhydrides[^7].

Table 1: Substitution Reactions of the Amine Group

Reaction TypeReagents/ConditionsProductSource
AlkylationR-X, K₂CO₃, DMF, 50°CN-Alkyl-5-azaspiro derivative
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C→RTN-Acetyl-5-azaspiro derivative

2.2. Methoxy Group Transformations

The methoxy group participates in demethylation and electrophilic substitution:

  • Demethylation : Treatment with BBr₃ in CH₂Cl₂ yields a hydroxyl group[^3].

  • Electrophilic Aromatic Substitution : Directed by the methoxy group’s activating effects (e.g., nitration, sulfonation)[^6].

2.3. Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under specific conditions:

  • Acid-Catalyzed Ring Opening : Protic acids (e.g., H₂SO₄) induce cleavage to form linear amines[^9][^10].

  • Radical-Mediated Reactions : Initiated by peroxides or light, leading to addition products[^10].

Table 2: Cyclopropane Ring-Opening Pathways

ConditionReagentsProductSource
H₂SO₄, H₂O, 80°CDilute sulfuric acidLinear amine derivative
AIBN, Benzene, ΔRadical initiatorAlkene or alkane adducts

2.4. Oxidation and Reduction

  • Oxidation : The spirocyclic framework resists oxidation, but the methoxy group can be oxidized to a ketone under strong conditions (e.g., KMnO₄)[^6].

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the cyclopropane ring to a propane chain[^9].

Stability and Reactivity Considerations

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at extreme pH[^3][^6].

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications[^3].

Scientific Research Applications

Chemical Properties and Structure

The compound features a spirocyclic structure, characterized by a methoxy group that enhances its reactivity and interaction with biological systems. The molecular formula is C9H11ClN2OC_9H_{11}ClN_2O, with a molecular weight of approximately 163.65 g/mol. This configuration allows for various interactions with enzymes and receptors, making it a valuable building block in synthetic chemistry and drug development.

Chemistry

  • Synthesis Building Block : 7-Methoxy-5-azaspiro[2.4]heptane hydrochloride is utilized as a key intermediate in the synthesis of more complex organic molecules. It serves as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and agrochemicals.

Biology

  • Biological Activity : Research has indicated that this compound may exhibit significant biological activities, including:
    • Antimicrobial Activity : Studies have shown that derivatives of azaspiro compounds can inhibit bacterial growth and viral infections, suggesting potential applications against pathogens like hepatitis C .
    • Antiviral Properties : The structural features of the compound may enhance its interactions with viral proteins, positioning it as a candidate for antiviral drug development.
    • Neuropharmacological Effects : Ongoing research is investigating its effects on neurological disorders such as depression and anxiety, indicating possible therapeutic applications in psychiatry.

Medicine

  • Therapeutic Applications : The compound is under investigation for its role in drug development aimed at treating various diseases. Its ability to interact with specific molecular targets allows it to modulate biochemical pathways critical for physiological processes .

Case Studies and Research Findings

Several studies have explored the biological efficacy of this compound:

  • Antimicrobial Studies : Research has demonstrated its potential to inhibit various bacterial strains effectively.
  • Antiviral Activity : Compounds within the azaspiro series have shown promise in inhibiting viral replication, suggesting that this compound could be effective against viruses like hepatitis C.
  • Neuropharmacological Effects : Investigations into its effects on dopamine receptors have revealed potential applications as a D3 receptor antagonist, which could lead to new treatments for neurological conditions .

Mechanism of Action

The mechanism of action of 7-Methoxy-5-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

The spirocyclic azetidine/azaspiro framework is a versatile scaffold in medicinal chemistry. Below is a detailed comparison of 7-methoxy-5-azaspiro[2.4]heptane hydrochloride with structurally related analogs:

Substituent Effects at the 7-Position
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
7-Methoxy-5-azaspiro[2.4]heptane HCl Methoxy (-OCH₃) C₇H₁₃NO·HCl 163.64 Electron-donating group; moderate CCS (130–142 Ų)
7,7-Difluoro-5-azaspiro[2.4]heptane HCl Difluoro (-F₂) C₆H₁₀ClF₂N 169.60 Electron-withdrawing; smaller substituent; higher lipophilicity
7-Fluoro-5-azaspiro[2.4]heptane HCl Monofluoro (-F) C₆H₁₁ClFN 151.61 Intermediate polarity; potential metabolic stability
7-(1-Piperidinyl)-5-azaspiro[2.4]heptane diHCl Piperidinyl (N-heterocycle) C₁₁H₂₀Cl₂N₂ 275.21 Bulky substituent; dihydrochloride salt enhances solubility

Key Insights :

  • Methoxy vs. Fluoro : The methoxy group increases polarity and hydrogen-bonding capacity compared to fluorine substituents, which enhance lipophilicity and metabolic stability .
  • Salt Forms: Dihydrochloride salts (e.g., 7-(1-piperidinyl) analog) may improve crystallinity and aqueous solubility over monohydrochloride forms .
Core Modifications and Heteroatom Variations
Compound Name Core Structure Molecular Formula Key Features
5-Azaspiro[2.4]heptane HCl Unsubstituted core C₆H₁₁ClN Base scaffold; minimal steric hindrance
1,1-Difluoro-5-oxa-6-azaspiro[2.4]heptane HCl Oxygen-containing core (5-oxa) C₅H₈ClF₂NO Increased polarity due to ether oxygen; CCS data unavailable
6-Ethynyl-5-azaspiro[2.4]heptane HCl Ethynyl (-C≡CH) at 6-position C₇H₁₀ClN Rigid alkyne group; potential for click chemistry applications

Key Insights :

  • Functional Group Additions : Ethynyl groups enable conjugation reactions, expanding utility in drug discovery .
Pharmacological and Industrial Relevance
  • Patent Landscape : The methoxy derivative (17 patents) and 5-azaspiro[2.5]octan-8-ol HCl (26 patents) are among the most patented, indicating robust interest in spirocyclic amines for drug development .
  • Supplier Availability : Difluoro and piperidinyl derivatives are widely listed on platforms like ECHEMI and ChemBK, suggesting commercial demand .

Biological Activity

7-Methoxy-5-azaspiro[2.4]heptane hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a spirocyclic structure with a methoxy group, which may enhance its reactivity and interaction with biological systems. Its molecular formula is C₉H₁₁ClN₂O, with a molecular weight of approximately 163.65 g/mol .

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or activator , modulating biochemical pathways critical for various physiological processes.

Potential Targets:

  • Enzymes : The compound may interact with enzymes involved in metabolic pathways, potentially influencing their activity.
  • Receptors : It could bind to specific receptors, affecting signal transduction processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Derivatives of azaspiro compounds have shown promise in inhibiting bacterial growth and viral infections. Studies have indicated potential efficacy against pathogens such as hepatitis C and various bacterial strains .
  • Antiviral Properties : The compound's structure may facilitate interactions with viral proteins, enhancing its potential as an antiviral agent.
  • Neuropharmacological Effects : There is ongoing research into the compound's effects on neurological disorders, suggesting possible applications in treating conditions like depression and anxiety .

Case Studies and Research Findings

Several studies have explored the biological efficacy of this compound:

  • Antimicrobial Studies :
    • A study demonstrated that derivatives of azaspiro compounds exhibited significant antibacterial activity against resistant strains of bacteria. Specifically, the compound showed promising results in inhibiting multidrug-resistant Streptococcus pneumoniae in murine models .
  • Antiviral Activity :
    • Research highlighted the antiviral properties of compounds within the azaspiro series, indicating that they can inhibit viral replication effectively. The unique structural features of this compound may contribute to its efficacy in this role.
  • Neuropharmacological Effects :
    • In animal models, compounds similar to this compound have been shown to alleviate symptoms associated with depressive states induced by pharmacological agents like tetrabenazine, suggesting potential antidepressant activity .

Comparative Analysis

A comparison with similar compounds reveals distinct differences in biological activity:

Compound NameKey FeaturesBiological Activity
7-Methoxy-5-azaspiro[2.4]heptaneContains methoxy group; spirocyclic structureAntimicrobial, antiviral, neuropharmacological
5-Azaspiro[2.4]heptaneLacks methoxy group; simpler structureReduced reactivity compared to methoxy derivatives
7-Methoxy-azaspiro[2.4]heptaneDifferent spirocyclic arrangementVariable biological properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Methoxy-5-azaspiro[2.4]heptane hydrochloride?

  • Methodology : Synthesis often involves functionalization of the spirocyclic core. For example:

  • Step 1 : Start with a preformed 5-azaspiro[2.4]heptane hydrochloride scaffold (CAS: 3659-21-0) .
  • Step 2 : Introduce the methoxy group at the 7-position via nucleophilic substitution or oxidation-reduction sequences. A related approach in uses NaOMe/MeOH for methoxy introduction in bicyclic systems .
  • Step 3 : Purify intermediates using column chromatography or recrystallization. Validate purity via HPLC (>97%) .

Q. How is the structural identity of this compound confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify methoxy (-OCH3_3) integration and spirocyclic geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ or [M-Cl]+^+) .
  • X-ray Crystallography : For absolute stereochemical assignment, as demonstrated in spirocyclic analogs .

Q. What safety precautions are required when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Employ fume hoods due to inhalation risks .
  • Storage : Keep at -20°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How does the spirocyclic architecture influence conformational stability and biological interactions?

  • Conformational Analysis : The rigid spirocyclic core restricts rotational freedom, mimicking meta-substituted benzene rings in drug-receptor interactions (e.g., angle between substituents: ~120°) .
  • Biological Relevance : Similar 5-azaspiro scaffolds are used in APIs like Ledipasvir (HCV protease inhibitor), where the spiro structure enhances metabolic stability .

Q. What strategies resolve enantiomeric impurities in this compound synthesis?

  • Chiral Resolution :

  • Method A : Use enantioselective hydrogenation with chiral catalysts (e.g., Ru-BINAP), achieving >90% ee, as shown for (S)-7-amino derivatives .
  • Method B : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate diastereomers .
    • Data Contradictions : Discrepancies in optical rotation values may arise from residual solvents; ensure thorough drying before analysis .

Q. How can computational modeling predict the reactivity of the methoxy group in this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electron density at the methoxy oxygen.
  • Reactivity Insights : The methoxy group’s electron-donating effect stabilizes adjacent carbocations, favoring SN1 reactions in acidic conditions .

Q. What are the key challenges in scaling up the synthesis of this compound?

  • Bottlenecks :

  • Low Yields : Spirocyclic ring formation often suffers from strain-induced side reactions (e.g., ring-opening). Mitigate via low-temperature cyclization (-78°C) .
  • Purification : Remove byproducts (e.g., des-methyl analogs) using preparative HPLC with C18 columns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.